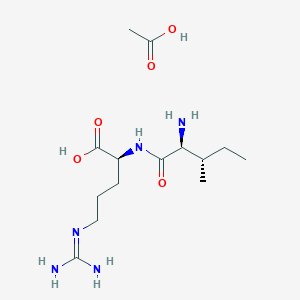

L-isoleucyl-L-arginine

Description

Isoleucyl-Arginine has been reported in Aeromonas veronii with data available.

Structure

3D Structure

Properties

CAS No. |

55715-01-0 |

|---|---|

Molecular Formula |

C12H25N5O3 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1 |

InChI Key |

HYXQKVOADYPQEA-CIUDSAMLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |

sequence |

IR |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-isoleucyl-L-arginine: Structure, Properties, and ACE Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoleucyl-L-arginine, a dipeptide composed of the amino acids L-isoleucine and L-arginine, has garnered significant interest within the scientific community for its potent biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. A primary focus is placed on its well-documented role as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS) and a critical target in the management of hypertension and cardiovascular disease. This document includes detailed data summaries, experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a dipeptide with the systematic IUPAC name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid.[1] The molecule consists of an L-isoleucine residue linked to an L-arginine residue via a peptide bond.

Molecular Formula: C₁₂H₂₅N₅O₃[1]

SMILES Notation: CC--INVALID-LINK----INVALID-LINK--N)C(=O)O">C@@HN

InChI Key: HYXQKVOADYPQEA-CIUDSAMLSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Molecular Weight | 287.36 g/mol | [1] |

| XLogP3 | -4.2 | [1] |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 9 | |

| Estimated pKa Values | ||

| α-carboxyl group | ~2.36 | |

| α-amino group | ~9.60 | |

| Arginine side chain (guanidinium) | ~12.48 | |

| Solubility | Predicted to be soluble in water. Given the charged nature of the arginine side chain, solubility is expected to be pH-dependent. |

Biological Activity and Pharmacological Properties

The primary and most well-documented biological activity of this compound is its potent inhibition of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS pathway plays a pivotal role in maintaining blood pressure. ACE inhibitors, such as this compound, exert their effects by interrupting this cascade.

References

A Technical Guide to the Synthesis of L-isoleucyl-L-arginine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary methodologies for synthesizing the dipeptide L-isoleucyl-L-arginine (Ile-Arg). The synthesis of this dipeptide, like other short-chain peptides, is crucial for various applications in biochemistry, pharmacology, and drug discovery. This guide covers both established chemical and enzymatic synthesis routes, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their laboratory work.

Introduction to this compound

This compound (Ile-Arg) is a dipeptide composed of the amino acids L-isoleucine and L-arginine linked by a peptide bond.[1] The structure combines a hydrophobic, aliphatic side chain (isoleucine) with a positively charged, hydrophilic guanidinium group (arginine), giving the molecule amphipathic properties. Such dipeptides are valuable as research tools, potential therapeutic agents, and building blocks for larger, more complex peptides. The synthesis strategy must carefully account for the reactive side chain of arginine, which requires appropriate protection during chemical synthesis to prevent unwanted side reactions.

Chemical Synthesis of this compound

Chemical synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS) or solution-phase methods, is the most common approach for creating defined peptide sequences. The core principle involves the sequential coupling of protected amino acids.

Core Principles

The synthesis requires a strategic use of protecting groups to ensure the correct peptide bond forms between the carboxyl group of isoleucine and the alpha-amino group of arginine.

-

Amino Group Protection : The N-terminus of isoleucine is typically protected with a group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). Fmoc is base-labile (removed by piperidine), while Boc is acid-labile (removed by trifluoroacetic acid, TFA).[2]

-

Carboxyl Group Protection : The C-terminus of arginine is often protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting.[2]

-

Arginine Side Chain Protection : The guanidino group of arginine is strongly basic and nucleophilic, necessitating protection. A common protecting group is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is also removed by TFA.

-

Coupling Agents : A coupling agent is required to activate the carboxyl group of the N-protected isoleucine, facilitating the formation of the amide bond. Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][3]

Experimental Workflow: Chemical Synthesis

The following diagram illustrates a typical workflow for the solution-phase synthesis of this compound.

Detailed Experimental Protocol (Solution-Phase)

-

Protection of L-Isoleucine :

-

Dissolve L-isoleucine in a 10% sodium carbonate solution.

-

Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane dropwise while stirring in an ice bath.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Extract the product, Fmoc-L-Ile-OH, after acidification.

-

-

Protection of L-Arginine :

-

Protect the arginine side chain using Pbf-Cl in the presence of a base.

-

Esterify the carboxyl group by reacting the product with an alcohol (e.g., benzyl alcohol) under acidic conditions to yield H-L-Arg(Pbf)-OBzl.

-

-

Coupling Reaction :

-

Dissolve Fmoc-L-Ile-OH (1.0 equiv) and HOBt (1.0 equiv) in dichloromethane (CH2Cl2).

-

Add H-L-Arg(Pbf)-OBzl (1.0 equiv) to the solution.

-

Cool the mixture to 0°C and add DCC (1.1 equiv).

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the by-product, dicyclohexylurea (DCU), and concentrate the filtrate.

-

-

Deprotection :

-

To remove the Fmoc group, dissolve the protected dipeptide in a solution of 20% piperidine in DMF and stir for 30 minutes.

-

For final deprotection of Pbf and the benzyl ester, treat the dipeptide with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours.

-

-

Purification :

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the final this compound product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the product identity and purity via Mass Spectrometry and NMR.

-

Quantitative Data: Chemical Synthesis

| Parameter | Typical Value | Method | Reference |

| Coupling Yield | >95% | Solution-Phase with DCC/HOBt | [2] |

| Overall Yield | 50-70% | Solution-Phase Synthesis | General literature |

| Final Purity | >98% | After RP-HPLC Purification | General literature |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a greener alternative to chemical methods, operating under mild conditions with high specificity, thus reducing the need for extensive protecting group strategies.

Core Principles

This approach utilizes enzymes, typically proteases like papain or thermolysin, to catalyze the formation of the peptide bond in reverse of their usual hydrolytic function. The reaction equilibrium is shifted towards synthesis by carefully controlling the reaction conditions.

-

Enzyme Selection : The choice of enzyme is critical. Papain, for example, can catalyze the formation of peptide bonds and has been used for synthesizing arginine-containing derivatives.[4][5]

-

Substrates : The carboxyl component (isoleucine) is usually activated as an ester (e.g., methyl or ethyl ester) to provide a better acyl donor for the enzyme. The amino component is L-arginine.

-

Reaction Medium : The reaction is often conducted in a low-water environment, such as an organic solvent or a solvent-free system, to suppress the competing hydrolysis reaction.[4][5]

Experimental Workflow: Enzymatic Synthesis

The diagram below outlines the general workflow for the enzymatic synthesis of the dipeptide.

Detailed Experimental Protocol (Papain-Catalyzed)

-

Substrate Preparation :

-

Prepare L-isoleucine methyl ester by reacting L-isoleucine with methanol in the presence of thionyl chloride.

-

Dissolve L-isoleucine methyl ester (acyl donor) and L-arginine (nucleophile) in a suitable buffer with a high concentration of an organic co-solvent (e.g., acetonitrile).

-

-

Enzymatic Reaction :

-

Use papain immobilized on a solid support to simplify enzyme removal post-reaction.[5]

-

Add the immobilized papain to the substrate solution.

-

Incubate the mixture at a controlled temperature (e.g., 25-40°C) with gentle agitation.

-

Monitor the reaction progress using HPLC to determine the yield of this compound.

-

-

Termination and Purification :

-

Once the reaction reaches equilibrium (or the desired yield), terminate it by filtering off the immobilized enzyme.

-

The resulting solution contains the dipeptide, unreacted substrates, and potential by-products.

-

Purify the this compound using ion-exchange chromatography, exploiting the positive charge of the arginine residue.

-

Confirm the product identity and purity via Mass Spectrometry and NMR.

-

Quantitative Data: Enzymatic Synthesis

| Parameter | Typical Value | Method | Reference |

| Reaction Yield | 81-89% | Papain-catalyzed in organic media | [5] |

| Overall Yield | 53-77% | Including purification | [5] |

| Final Purity | >99% | After chromatography | [5] |

| Reaction Time | 24-72 hours | Papain-catalyzed | General literature |

Metabolic Context of this compound

In biological systems, dipeptides are typically formed by the hydrolysis of larger proteins or synthesized by specific enzymes. They are often intermediates in amino acid metabolism, eventually being broken down into their constituent amino acids by dipeptidases.

References

An In-Depth Technical Guide to L-Isoleucyl-L-Arginine (CAS: 55715-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Isoleucyl-L-arginine, a dipeptide with the CAS number 55715-01-0, is emerging as a molecule of significant interest in biomedical research, particularly for its potent angiotensin-converting enzyme (ACE) inhibitory activity. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and potential therapeutic applications. Detailed experimental protocols for its synthesis and for assessing its biological activity are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a dipeptide formed from the amino acids L-isoleucine and L-arginine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55715-01-0 | [1] |

| Molecular Formula | C₁₂H₂₅N₅O₃ | [1] |

| Molecular Weight | 287.36 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [1] |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN=C(N)N)C(=O)O)N | [1] |

| Appearance | Solid (Predicted) | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. A general workflow for this process is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-L-Arg(Pbf)-Wang resin

-

Fmoc-L-Ile-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve Fmoc-L-Ile-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add this solution to the resin and shake at room temperature for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added isoleucine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf protecting group from arginine.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified fractions to obtain the final this compound product as a white powder.

Biological Activity and Potential Applications

The primary biological activity of this compound identified to date is its role as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).

ACE Inhibition

ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to hypertension. Inhibition of ACE is a well-established therapeutic strategy for managing high blood pressure and related cardiovascular conditions. This compound has been identified as a potent ACE inhibitor, suggesting its potential use in the research and development of antihypertensive agents.[1]

Experimental Protocol: ACE Inhibition Assay

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-His-Leu (HHL)

-

This compound (test inhibitor)

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

o-phthaldialdehyde (OPA) reagent

-

Spectrofluorometer

Procedure:

-

Enzyme Reaction: Pre-incubate ACE with varying concentrations of this compound in borate buffer at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the HHL substrate to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 1N HCl.

-

Extraction: Extract the hippuric acid product with ethyl acetate.

-

Quantification: Evaporate the ethyl acetate, redissolve the hippuric acid in water, and react with OPA reagent.

-

Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 495 nm.

-

IC₅₀ Determination: Calculate the concentration of this compound that inhibits 50% of the ACE activity (IC₅₀ value).

Mechanism of Action and Signaling Pathways

While the direct mechanism of ACE inhibition by this compound involves competitive binding to the active site of the enzyme, the broader signaling pathways influenced by this dipeptide are an active area of research. Based on the known roles of its constituent amino acid, L-arginine, potential downstream signaling pathways can be postulated.

L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. It is plausible that this compound, by providing a source of L-arginine, could modulate the nitric oxide signaling pathway.

Furthermore, L-arginine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This activation can occur through the GPRC6A/PI3K/AKT signaling axis. The potential for this compound to influence this pathway warrants further investigation.

Quantitative Data Summary

Currently, specific quantitative data for the ACE inhibitory activity of this compound from peer-reviewed literature is limited. Commercial suppliers often claim it to be a "potent" inhibitor, but IC₅₀ values from primary research are necessary for a definitive assessment. Further investigation into the cited literature and new experimental work is required to populate the following table with robust data.

| Parameter | Value | Experimental Conditions | Source |

| ACE Inhibition (IC₅₀) | Data not yet available | In vitro assay using HHL as substrate |

Conclusion and Future Directions

This compound is a dipeptide with confirmed ACE inhibitory properties, positioning it as a promising candidate for further investigation in the context of hypertension and cardiovascular disease. This technical guide has provided a foundational understanding of its chemical nature, synthesis, and biological activity.

Future research should focus on:

-

Determining the precise IC₅₀ value for ACE inhibition through rigorous in vitro studies.

-

Conducting in vivo studies to evaluate its antihypertensive effects in animal models.

-

Elucidating the specific signaling pathways modulated by this compound, beyond direct ACE inhibition.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

The information compiled herein serves as a critical resource for scientists and researchers dedicated to advancing our knowledge of this intriguing dipeptide and harnessing its potential for human health.

References

L-Isoleucyl-L-Arginine: A Technical Whitepaper on Putative Biological Functions

Disclaimer: Direct experimental evidence detailing the specific biological functions of the dipeptide L-isoleucyl-L-arginine is not currently available in published scientific literature. This document, therefore, presents a technical guide based on the known biological roles of its constituent amino acids, L-isoleucine and L-arginine, and general principles of dipeptide metabolism and transport. The quantitative data, experimental protocols, and signaling pathways described herein are hypothetical and intended to serve as a framework for future research.

Introduction

This compound (Ile-Arg) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the conditionally essential amino acid L-arginine. While the biological activities of its individual amino acid components are well-documented, the physiological roles of the dipeptide itself remain to be elucidated. Based on the functions of L-isoleucine and L-arginine, it is plausible that this compound could play a role in several key physiological processes, including protein synthesis, nitric oxide signaling, immune function, and cellular metabolism. This whitepaper will explore these potential functions, providing a theoretical framework for researchers, scientists, and drug development professionals.

Putative Biological Functions and Mechanisms of Action

The biological effects of this compound are likely to be mediated through several mechanisms:

-

Hydrolysis and Bioavailability of Constituent Amino Acids: Upon ingestion, this compound is expected to be hydrolyzed by peptidases in the gastrointestinal tract and within cells into L-isoleucine and L-arginine. The dipeptide may also be absorbed intact via peptide transporters such as PEPT1 and PEPT2.[1][2] This would increase the bioavailability of both amino acids for their respective metabolic pathways.

-

Direct Signaling: It is conceivable that the intact dipeptide could have unique signaling properties, distinct from its constituent amino acids, by interacting with specific receptors or transporters. However, there is currently no evidence to support this.

Potential Role in Protein Synthesis and Muscle Metabolism

L-isoleucine is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[3][4] L-arginine also plays a role in stimulating protein synthesis.[5] Therefore, this compound could potentially enhance muscle protein synthesis and promote muscle growth and repair.

Putative Involvement in Nitric Oxide Signaling and Cardiovascular Health

L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, blood pressure regulation, and overall cardiovascular health.[6][7][8] By providing a source of L-arginine, this compound may contribute to NO production, potentially improving endothelial function and blood flow.[9]

Hypothetical Immunomodulatory Effects

Both L-arginine and L-isoleucine are known to influence immune cell function. L-arginine is crucial for the function of immune cells like macrophages and T-cells. The potential for this compound to modulate immune responses warrants further investigation.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound based on typical values observed for related amino acids and dipeptides. These values are purely illustrative and require experimental validation.

| Parameter | Hypothetical Value | Putative Significance |

| Receptor Binding Affinity (Kd) | ||

| Putative Dipeptide Receptor X | 50 - 200 µM | Engagement of specific signaling pathways. |

| Enzyme Kinetics | ||

| Km for Peptidase Y | 100 - 500 µM | Efficiency of hydrolysis into constituent amino acids. |

| Cellular Uptake | ||

| Km for PEPT1 Transporter | 0.5 - 5 mM | Efficiency of intestinal absorption. |

| Functional Assays | ||

| EC50 for mTORC1 activation | 50 - 250 µM | Potency in stimulating protein synthesis pathways. |

| EC50 for NO production in HUVECs | 100 - 500 µM | Potency in stimulating nitric oxide synthesis. |

Proposed Experimental Protocols

To investigate the biological functions of this compound, the following detailed experimental protocols are proposed.

In Vitro mTOR Signaling Assay

Objective: To determine if this compound activates the mTOR signaling pathway in C2C12 myoblasts.

Methodology:

-

Cell Culture: C2C12 myoblasts will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Amino Acid Starvation: Prior to treatment, cells will be starved of amino acids by incubating in amino acid-free DMEM for 1 hour.

-

Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for 1 hour. L-isoleucine and L-arginine alone will be used as positive controls.

-

Protein Extraction and Western Blotting: Cells will be lysed, and protein concentrations determined. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against phosphorylated and total forms of key mTOR signaling proteins (e.g., mTOR, p70S6K, 4E-BP1).

-

Data Analysis: Band intensities will be quantified using densitometry software. The ratio of phosphorylated to total protein will be calculated to determine the activation of the mTOR pathway.

In Vitro Nitric Oxide Production Assay

Objective: To assess the ability of this compound to stimulate nitric oxide production in human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs will be cultured in Endothelial Cell Growth Medium (EGM-2) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 µM) for 24 hours. L-arginine will be used as a positive control.

-

Nitrite Measurement: Nitric oxide production will be quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent assay.

-

Data Analysis: A standard curve will be generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples will be determined by comparing their absorbance to the standard curve.

Visualizations of Hypothetical Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways that may be influenced by this compound.

Caption: Putative activation of the mTORC1 pathway by this compound.

Caption: Hypothetical pathway for this compound-mediated nitric oxide production.

Conclusion and Future Directions

While direct evidence is lacking, the constituent amino acids of this compound suggest its potential involvement in crucial physiological processes, including protein synthesis and nitric oxide signaling. The hypothetical frameworks presented in this whitepaper provide a foundation for future research to explore the biological functions of this dipeptide. Further in vitro and in vivo studies are necessary to validate these hypotheses and to determine the therapeutic potential of this compound. Key areas for future investigation include its pharmacokinetic profile, its direct effects on cellular signaling pathways, and its efficacy in models of muscle wasting and cardiovascular disease.

References

- 1. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The clinical pharmacology of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacodynamics of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular effects of dietary L-arginine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extracellular arginine rapidly dilates in vivo intestinal arteries and arterioles through a nitric oxide mechanism - PMC [pmc.ncbi.nlm.nih.gov]

L-Isoleucyl-L-Arginine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of the dipeptide L-isoleucyl-L-arginine (Ile-Arg) in cellular metabolism. Due to the limited direct research on the Ile-Arg dipeptide, this document synthesizes the well-established metabolic functions of its constituent amino acids, L-isoleucine and L-arginine. It is posited that following cellular uptake, Ile-Arg is rapidly hydrolyzed into L-isoleucine and L-arginine, which then exert their individual and potentially synergistic effects on key metabolic signaling pathways. This guide details the mechanisms of dipeptide transport and hydrolysis, the intricate roles of L-isoleucine and L-arginine in modulating the mTOR and AMPK signaling pathways, and the consequential impacts on cellular processes such as protein synthesis, glucose and lipid metabolism, and cell growth. Furthermore, this document provides detailed experimental protocols for investigating these effects and presents quantitative data from relevant studies in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction: The Metabolic Significance of Dipeptides

Dipeptides, once thought to be solely intermediate products of protein digestion, are now recognized as important signaling molecules and efficient nutrient sources for cells. The dipeptide this compound is comprised of the essential branched-chain amino acid (BCAA) L-isoleucine and the conditionally essential amino acid L-arginine. Understanding the metabolic fate and cellular impact of this dipeptide is crucial for fields ranging from nutritional science to therapeutic drug development.

Cellular Uptake and Hydrolysis of Dipeptides

Dipeptides are primarily transported into intestinal epithelial cells by the peptide transporter 1 (PEPT1), a proton-coupled transporter.[1][2] This process is highly efficient, and in many cases, the absorption of amino acids is greater when they are in dipeptide form compared to their free forms.[3] Once inside the cell, dipeptides are rapidly broken down into their constituent amino acids by intracellular peptidases.[3][4][5] Therefore, the biological effects of this compound are largely attributable to the subsequent actions of L-isoleucine and L-arginine.

Core Signaling Pathways Modulated by L-Isoleucine and L-Arginine

The metabolic influence of this compound is primarily mediated through the modulation of two central signaling pathways that govern cellular growth and energy homeostasis: the mTOR (mechanistic target of rapamycin) pathway and the AMPK (AMP-activated protein kinase) pathway.

The mTOR Signaling Pathway: A Nexus for Cell Growth and Proliferation

The mTOR complex 1 (mTORC1) is a critical regulator of cell growth, protein synthesis, and autophagy in response to nutrient availability, including amino acids.[6] Both L-isoleucine and L-arginine are known activators of the mTORC1 pathway.

-

L-Isoleucine and mTORC1: As a branched-chain amino acid, L-isoleucine plays a significant role in stimulating mTORC1. Studies have shown that the omission of L-isoleucine from cell culture media leads to a reduction in the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[7] Conversely, supplementation with L-isoleucine enhances the phosphorylation of these key mTORC1 pathway components.[7]

-

L-Arginine and mTORC1: L-arginine activates mTORC1 through a distinct mechanism involving the cytosolic arginine sensor, CASTOR1.[8] In the absence of arginine, CASTOR1 binds to and inhibits the GATOR2 complex, a positive regulator of mTORC1. When intracellular arginine levels rise, it binds to CASTOR1, causing its dissociation from GATOR2 and thereby activating mTORC1 signaling.[8]

The combined availability of both L-isoleucine and L-arginine from the hydrolysis of this compound is expected to lead to a robust activation of the mTORC1 pathway, promoting protein synthesis and cell growth.

Caption: mTORC1 signaling activated by L-isoleucine and L-arginine.

The AMPK Signaling Pathway: The Cellular Energy Sensor

AMPK is a crucial sensor of cellular energy status, activated by an increase in the AMP/ATP ratio. Once activated, AMPK shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP.

-

L-Isoleucine and AMPK: The effect of L-isoleucine on AMPK activity is context-dependent. Some studies suggest that under conditions of energy surplus, high levels of branched-chain amino acids, including isoleucine, can lead to a decrease in AMPK activity.[9]

-

L-Arginine and AMPK: L-arginine has been shown to increase the phosphorylation and activity of AMPK in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes.[10] This activation of AMPK by L-arginine can promote the oxidation of glucose and fatty acids.[10] Interestingly, some research also suggests that AMPK is a primary modulator of cellular responses to L-arginine.[11] Furthermore, L-arginine may protect the γ2 subunit of AMPK from glycation, thereby preserving its function.[12]

The net effect of this compound on AMPK signaling is likely to be complex, depending on the cellular energy state and the relative concentrations of the constituent amino acids. The activating effect of L-arginine on AMPK might counterbalance any inhibitory effects of L-isoleucine, potentially leading to a nuanced regulation of cellular energy metabolism.

Caption: AMPK signaling modulated by L-isoleucine and L-arginine.

Quantitative Data on Metabolic Effects

The following tables summarize quantitative data from studies investigating the effects of L-arginine on key metabolic parameters. While direct quantitative data for this compound or the synergistic effects of L-isoleucine and L-arginine are limited, these data for L-arginine provide a valuable reference.

Table 1: Effect of L-Arginine on AMPK Phosphorylation and Substrate Oxidation

| Cell Type | L-Arginine Concentration | Effect on AMPK Phosphorylation | Effect on Glucose Oxidation | Effect on Oleic Acid Oxidation | Reference |

| BNL CL.2 Mouse Hepatocytes | 400 µM | Stimulated (P < 0.05) | Dose-dependently enhanced (P < 0.05) | Dose-dependently enhanced (P < 0.05) | [10] |

| C2C12 Mouse Myotubes | 400 µM | Stimulated (P < 0.05) | Dose-dependently enhanced (P < 0.05) | Dose-dependently enhanced (P < 0.05) | [10] |

| 3T3-L1 Mouse Adipocytes | 400 µM | Stimulated (P < 0.05) | Dose-dependently enhanced (P < 0.05) | Dose-dependently enhanced (P < 0.05) | [10] |

Table 2: Effect of L-Arginine on mTOR Pathway in Porcine Trophectoderm Cells

| L-Arginine Concentration | Effect on Protein Synthesis | Effect on mTOR Phosphorylation | Effect on p70S6K Phosphorylation | Effect on 4EBP1 Phosphorylation | Reference |

| 100 µM | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | [13] |

| 350 µM | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular metabolism.

Western Blot Analysis of mTOR and AMPK Pathway Proteins

This protocol is for the detection of total and phosphorylated proteins in the mTOR and AMPK signaling pathways.

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with this compound, L-isoleucine, L-arginine, or vehicle control at various concentrations and time points.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, rpS6, AMPK, and ACC overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Measurement of AMPK Activity

This protocol describes a common method to measure AMPK activity in cell lysates.

-

Cell Lysis:

-

Prepare cell lysates as described in the Western blot protocol.

-

-

Immunoprecipitation of AMPK:

-

Incubate cell lysates with an antibody specific for the AMPK α-subunit and protein A/G agarose beads to immunoprecipitate the AMPK complex.

-

-

Kinase Assay:

-

Wash the immunoprecipitated AMPK complex.

-

Resuspend the beads in a kinase buffer containing a synthetic peptide substrate (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time.

-

-

Detection of Substrate Phosphorylation:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Alternatively, non-radioactive assays using fluorescence or luminescence detection are also commercially available.[14][15]

Quantification of Intracellular Amino Acids by HPLC-MS/MS

This protocol outlines the quantification of intracellular L-isoleucine and L-arginine.

-

Sample Preparation:

-

Culture and treat cells as desired.

-

Rapidly wash cells with ice-cold PBS and quench metabolism with a cold solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell suspension.

-

-

Metabolite Extraction:

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

-

Derivatization (if required):

-

Some methods require derivatization of amino acids to enhance their chromatographic separation and detection sensitivity.[16]

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[17][18]

-

Separate the amino acids using a suitable HPLC column and gradient.

-

Detect and quantify the amino acids using multiple reaction monitoring (MRM) on the MS/MS system, with stable isotope-labeled internal standards for accurate quantification.

-

Metabolic Flux Analysis using Stable Isotope Labeling

This advanced technique allows for the quantitative analysis of metabolic pathway activity.[19][20]

-

Cell Culture with Labeled Substrates:

-

Culture cells in a medium where a standard nutrient (e.g., glucose or glutamine) is replaced with its stable isotope-labeled counterpart (e.g., [U-¹³C]-glucose).

-

Introduce this compound to the culture medium.

-

-

Metabolite Extraction and Analysis:

-

Extract intracellular metabolites at different time points.

-

Analyze the mass isotopomer distribution of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.

-

-

Flux Calculation:

-

Use computational models to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular metabolic fluxes.[21]

-

Caption: A generalized experimental workflow for studying Ile-Arg.

Conclusion and Future Directions

The dipeptide this compound is poised to be a significant modulator of cellular metabolism, primarily through the combined actions of its constituent amino acids, L-isoleucine and L-arginine. Its anticipated effects include the robust activation of the mTORC1 pathway, leading to enhanced protein synthesis and cell growth, and a nuanced regulation of the AMPK pathway, influencing cellular energy homeostasis. The provided experimental protocols offer a robust framework for researchers to investigate these effects in detail.

Future research should focus on directly studying the this compound dipeptide to confirm its uptake and hydrolysis kinetics and to elucidate any potential effects of the intact dipeptide before its breakdown. Furthermore, investigating the synergistic or antagonistic interactions between L-isoleucine and L-arginine at various concentrations on the mTOR and AMPK signaling pathways will be crucial for a complete understanding of the metabolic consequences of this compound supplementation. Such studies will be invaluable for the development of novel nutritional strategies and therapeutic interventions targeting cellular metabolism.

References

- 1. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane and intracellular hydrolysis of peptides: differentiation, role and interrelations with transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]

- 9. Downregulation of AMPK Accompanies Leucine- and Glucose-Induced Increases in Protein Synthesis and Insulin Resistance in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Arginine increases AMPK phosphorylation and the oxidation of energy substrates in hepatocytes, skeletal muscle cells, and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMP-activated protein kinase regulates L-arginine mediated cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 20. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

L-Isoleucyl-L-Arginine: A Technical Guide on its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the essential amino acids L-isoleucine and L-arginine. While the specific mechanism of action for the intact dipeptide remains largely uncharacterized in publicly available literature, its biological effects are likely mediated through the synergistic actions of its constituent amino acids following hydrolysis, or potentially through unique pathways as an intact molecule. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon the well-established roles of L-arginine and L-isoleucine in cellular signaling and metabolism. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting key signaling pathways, experimental considerations, and potential therapeutic applications.

Introduction

Dipeptides have garnered increasing interest in biomedical research due to their potential for enhanced bioavailability and unique physiological activities compared to their free amino acid counterparts. This compound combines the nitric oxide-producing and immunomodulatory properties of L-arginine with the metabolic regulatory functions of L-isoleucine. Understanding the intricate mechanisms through which this dipeptide exerts its effects is crucial for its potential development as a therapeutic agent. This guide will explore the primary signaling pathways associated with its constituent amino acids, which are likely to be the principal mediators of its biological activity.

Putative Mechanisms of Action

The biological effects of this compound are hypothesized to occur through two primary routes:

-

Hydrolysis and Action of Constituent Amino Acids: The dipeptide is likely cleaved into L-isoleucine and L-arginine by peptidases in the gastrointestinal tract, bloodstream, or target tissues. The subsequent physiological effects would then be the result of the individual actions of these amino acids.

-

Direct Action of the Intact Dipeptide: While less documented, the intact dipeptide may interact with specific receptors or transporters to elicit unique cellular responses.

L-Arginine Mediated Pathways

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes.

L-arginine is converted to NO and L-citrulline by nitric oxide synthase (NOS) enzymes. NO plays a crucial role in vasodilation, neurotransmission, and the immune response.[1][2] The activation of soluble guanylate cyclase (sGC) by NO leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to mediate downstream effects.

L-arginine can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] This activation is crucial for anabolic processes and immune cell function.

References

- 1. Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of L-isoleucyl-L-arginine

This technical guide provides a comprehensive overview of the dipeptide L-isoleucyl-L-arginine (Ile-Arg), including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

This compound is a dipeptide composed of the amino acids L-isoleucine and L-arginine. While the individual amino acids have been known since the late 19th century, the specific history of the discovery and first synthesis of this particular dipeptide is not well-documented in scientific literature. It is identified by the CAS Registry Number 55715-01-0. The dipeptide has been identified as a metabolite in the bacterium Aeromonas veronii.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₅N₅O₃ |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--N)C(=O)O">C@@HN |

| CAS Number | 55715-01-0 |

Synthesis and Purification

Proposed Experimental Protocol for Solid-Phase Peptide Synthesis

-

Resin Preparation: A pre-loaded Wang resin with Fmoc-protected L-arginine (Fmoc-Arg(Pbf)-Wang resin) is used as the solid support. The resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the arginine is removed by treating the resin with a solution of 20% piperidine in DMF. This is followed by washing with DMF and dichloromethane (DCM).

-

Coupling of L-Isoleucine: Fmoc-protected L-isoleucine (Fmoc-Ile-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react to form the peptide bond. The completion of the reaction is monitored by a Kaiser test.

-

Final Fmoc Deprotection: The Fmoc group from the newly added isoleucine is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the activities of its constituent amino acids and other dipeptides, several potential roles can be postulated.

Angiotensin-Converting Enzyme (ACE) Inhibition

Some commercial suppliers claim that this compound is a potent angiotensin-converting enzyme (ACE) inhibitor, which would suggest its potential use in hypertension research. However, at present, there is no peer-reviewed scientific literature available to substantiate this claim with quantitative data such as an IC50 value.

Potential Signaling Pathways

Given that L-arginine is a precursor to nitric oxide (NO) and plays a role in the mTOR signaling pathway, it is plausible that this compound could influence these pathways.[1][2] NO is a critical signaling molecule in the cardiovascular system, mediating vasodilation.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[1]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known roles of L-arginine. Experimental validation is required to confirm these potential interactions.

Conclusion

This compound is a dipeptide with known physicochemical properties but a largely unexplored history and biological activity profile. While its synthesis can be achieved through standard peptide chemistry, further research is needed to validate its purported ACE inhibitory activity and to elucidate its specific roles in cellular signaling. This guide provides a foundation for researchers interested in further investigating the potential of this dipeptide in various scientific and therapeutic contexts.

References

Physicochemical Properties of the Isoleucine-Arginine (Ile-Arg) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Isoleucine-Arginine (Ile-Arg) dipeptide. The information presented herein is intended to support research, discovery, and development activities where this dipeptide may be of interest. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Physicochemical Properties

The physicochemical properties of the Ile-Arg dipeptide are dictated by the characteristics of its constituent amino acids: Isoleucine, a hydrophobic amino acid with a nonpolar side chain, and Arginine, a highly basic amino acid with a positively charged guanidinium group at physiological pH.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters for the Ile-Arg dipeptide. Estimated values are derived from the known properties of its constituent amino acids.

| Property | Value | Source/Method |

| Molecular Weight | 287.36 g/mol | PubChem CID: 7009553[1][2] |

| Molecular Formula | C₁₂H₂₅N₅O₃ | PubChem CID: 7009553[1][2] |

| Estimated pKa (α-carboxyl) | ~3.5 | Estimated from standard amino acid pKa values. |

| Estimated pKa (α-amino) | ~8.5 | Estimated from standard amino acid pKa values. |

| Estimated pKa (Arginine side chain) | ~12.5 | Estimated from the pKa of the Arginine side chain. |

| Estimated Isoelectric Point (pI) | ~10.5 | Calculated as the average of the α-amino and Arginine side chain pKa values.[3][4] |

| Solubility | High in aqueous solutions | Predicted based on the presence of the highly polar and charged Arginine residue.[5][6][7] Specific quantitative data is not readily available. |

| Stability | Generally stable; susceptible to hydrolysis under strong acidic or basic conditions. | Based on general peptide stability principles. Arginine-containing peptides are noted for their stability.[8] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of dipeptides like Ile-Arg are provided below.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[9][10]

Methodology:

-

Sample Preparation: Dissolve the Ile-Arg dipeptide in a sample buffer compatible with the IEF system. The buffer should not interfere with the isoelectric point of the peptide.[11]

-

Gel Preparation: Utilize a pre-cast immobilized pH gradient (IPG) gel strip with a pH range appropriate for the estimated pI of Ile-Arg (e.g., pH 9-12). Rehydrate the IPG strip with a solution containing the dipeptide sample.[12]

-

Focusing: Place the rehydrated IPG strip into the IEF apparatus. Apply an electric field according to the manufacturer's protocol. The dipeptide will migrate through the pH gradient until it reaches the point where its net charge is zero (its pI), where it will focus into a sharp band.[9][13]

-

Detection: After focusing, fix the dipeptide in the gel and visualize it using a suitable staining method, such as Coomassie Brilliant Blue or a peptide-specific stain.[11]

-

Analysis: Determine the pI by comparing the position of the focused dipeptide band to the calibrated pH gradient of the IPG strip.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration can be used to determine the pKa values of the ionizable groups in a peptide.[14][15]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the Ile-Arg dipeptide (e.g., 2-3 mg) in a known volume of deionized water, adjusting the initial pH to a low value (e.g., pH 2) with a standard acid (e.g., 0.1 M HCl).[16]

-

Titration: Titrate the dipeptide solution with a standardized base (e.g., 0.1 M NaOH) in small, precise increments.[17]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the plateaus in the titration curve). The first derivative of the titration curve can be used to more accurately identify the equivalence points.[17]

Determination of Aqueous Solubility by UV-Visible Spectrophotometry

This method determines the saturation solubility of a peptide in a given solvent by measuring the absorbance of a saturated solution.[18]

Methodology:

-

Sample Preparation: Add an excess amount of the Ile-Arg dipeptide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a series of vials.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Peptide: Centrifuge the vials at high speed to pellet the undissolved dipeptide.

-

Measurement: Carefully remove a known volume of the supernatant and dilute it with the same buffer to a concentration within the linear range of the spectrophotometer. Measure the absorbance at a predetermined wavelength (typically around 214 nm for the peptide bond, or a wavelength specific to an aromatic residue if present, which is not the case for Ile-Arg).

-

Quantification: Calculate the concentration of the dissolved dipeptide using a standard curve prepared from known concentrations of Ile-Arg. The solubility is the concentration of the saturated solution.

Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the stability of a peptide by monitoring its degradation over time.[19][20][21]

Methodology:

-

Sample Preparation: Prepare solutions of the Ile-Arg dipeptide in the buffers and at the temperatures you wish to investigate (e.g., different pH values, physiological temperature).

-

Incubation: Incubate the samples under the desired conditions for a set period. Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

HPLC Analysis: Analyze each aliquot by reverse-phase HPLC (RP-HPLC). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact dipeptide from any degradation products.

-

Data Analysis: Monitor the decrease in the peak area of the intact Ile-Arg dipeptide over time. The rate of disappearance can be used to determine the stability of the dipeptide under the tested conditions.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for the Ile-Arg dipeptide are not extensively documented in the literature, the properties of arginine-containing peptides provide some insights into potential areas of interest.

Arginine-rich peptides are known to interact with and penetrate cell membranes.[22][23] This suggests that the Ile-Arg dipeptide could potentially have cell-penetrating properties, although this would need to be experimentally verified.

Furthermore, studies on the Arginine-Arginine (Arg-Arg) dipeptide have shown that it can influence the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[24][25][26] The Arg-Arg dipeptide was found to promote the phosphorylation of mTOR and its downstream target p70S6K.[24][26] Given the presence of arginine, it is plausible that the Ile-Arg dipeptide could have some modulatory effects on similar pathways, though likely with different potency and specificity.

A study on the tetrapeptide Ile-His-Arg-Phe, derived from rice glutelin, demonstrated vasorelaxing and hypotensive activities that were dependent on the cholecystokinin (CCK) receptor.[27] This highlights the potential for arginine-containing peptides to exhibit diverse biological functions.

Further research is required to elucidate the specific biological roles and signaling mechanisms of the Ile-Arg dipeptide.

References

- 1. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-isoleucyl-L-arginine | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. reta-peptide.com [reta-peptide.com]

- 7. bachem.com [bachem.com]

- 8. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Khan Academy [khanacademy.org]

- 11. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 12. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 13. mybiosource.com [mybiosource.com]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 16. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. impactfactor.org [impactfactor.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. How arginine derivatives alter the stability of lipid membranes: dissecting the roles of side chains, backbone and termini - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of Ile-His-Arg-Phe, a novel rice-derived vasorelaxing peptide with hypotensive and anorexigenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predicted Biological Activity of L-isoleucyl-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the dipeptide L-isoleucyl-L-arginine (Ile-Arg). While direct experimental evidence for this specific dipeptide is limited, this document synthesizes data from studies on its constituent amino acids, L-isoleucine and L-arginine, as well as structurally related dipeptides. The predicted activities of this compound encompass potential antimicrobial, immunomodulatory, and cell signaling-modulatory effects. This guide outlines inferred mechanisms of action, proposes detailed experimental protocols for future investigation, and presents key quantitative data from related compounds in a structured format. Visualizations of predicted signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the potential therapeutic applications of this compound.

Introduction

This compound is a dipeptide composed of the hydrophobic amino acid L-isoleucine and the cationic amino acid L-arginine.[1] The unique combination of these residues suggests that the dipeptide may possess multifaceted biological activities. L-arginine is a well-studied precursor of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune responses, and neurotransmission.[2][3][4][5][6] Furthermore, arginine and certain arginine-containing dipeptides have been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8][9][10][11][12][13] The hydrophobic nature of L-isoleucine may enhance the dipeptide's ability to interact with and penetrate cell membranes, potentially augmenting its biological effects.

This guide explores the predicted biological landscape of this compound, drawing upon the known functions of its components and analogous molecules to propose potential therapeutic applications and guide future research.

Predicted Biological Activities and Mechanisms of Action

Antimicrobial Activity

The combination of a hydrophobic residue (isoleucine) and a cationic residue (arginine) is a common feature of many antimicrobial peptides (AMPs).[14][15][16][17] This amphipathic structure is predicted to allow this compound to interact with and disrupt the negatively charged membranes of bacteria and fungi, leading to cell lysis.[15]

-

Predicted Mechanism: The positively charged guanidinium group of arginine is expected to facilitate electrostatic interactions with the negatively charged components of microbial membranes, such as phospholipids and teichoic acids.[15][17] The hydrophobic isoleucine residue is then predicted to insert into the lipid bilayer, disrupting membrane integrity and forming pores, ultimately leading to cell death.[15]

Modulation of the mTOR Signaling Pathway

L-arginine and the dipeptide L-arginyl-L-arginine (Arg-Arg) have been demonstrated to activate the mTOR signaling pathway.[7][10][13] It is highly probable that this compound would exert a similar effect. Activation of mTOR signaling can promote protein synthesis, cell growth, and proliferation.[5][11]

-

Predicted Signaling Pathway: this compound is predicted to be transported into the cell via peptide transporters. Intracellularly, it may be hydrolyzed into its constituent amino acids or act directly as a signaling molecule. The increased intracellular concentration of arginine, or the dipeptide itself, is predicted to activate the mTORC1 complex. This activation would lead to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in increased protein synthesis and cell growth.

Nitric Oxide (NO) Production

As a source of L-arginine, this compound is predicted to serve as a substrate for nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide.[2][3][4][5][6] NO is a potent vasodilator and plays a key role in cardiovascular homeostasis.[4][6]

-

Predicted Mechanism: Following cellular uptake and potential hydrolysis, the released L-arginine would be available for NOS enzymes (eNOS, nNOS, iNOS) to catalyze its conversion to L-citrulline and NO. This could lead to localized increases in NO concentration, resulting in vasodilation and other NO-mediated effects.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not currently available in the public domain. The following tables summarize relevant data from studies on L-arginine and arginine-containing peptides to provide a predictive context for the potential efficacy of this compound.

Table 1: Antimicrobial Activity of Arginine-Containing Peptides

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| (RLARLAR)2 | Escherichia coli | 3 µM | [16] |

| D-(RLARLAR)2 | Escherichia coli | 1 µM | [16] |

| (RLARLAA)2 | Escherichia coli | 3 µM | [16] |

| (RLGRLGR)2 | Escherichia coli | 12 µM | [16] |

| [R4W4] | MRSA | 2.67 µg/mL | [15] |

Table 2: Effects of L-arginine and Arg-Arg Dipeptide on mTOR Signaling in Bovine Mammary Epithelial Cells

| Treatment | Parameter | Result | P-value | Reference |

| 2.8 mM L-Arg | αS1-casein synthesis | Greatest positive effect | < 0.01 | [13] |

| 2.8 mM L-Arg | mTOR phosphorylation | Highest level | < 0.01 | [13] |

| 10% Arg-Arg dipeptide | αS1-casein synthesis | Increased | < 0.05 | [13] |

| 10% Arg-Arg dipeptide | mTOR phosphorylation | Increased | < 0.01 | [13] |

| 10% Arg-Arg dipeptide | p70S6K phosphorylation | Increased | < 0.01 | [13] |

Proposed Experimental Protocols

The following protocols are proposed for the investigation of the predicted biological activities of this compound.

Antimicrobial Activity Assay

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

-

Materials:

-

Synthesized and purified this compound

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Methodology:

-

Prepare a stock solution of this compound in sterile water or a suitable buffer.

-

Perform serial two-fold dilutions of the dipeptide in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

In Vitro mTOR Signaling Assay

-

Objective: To investigate the effect of this compound on the activation of the mTOR signaling pathway in a relevant cell line.

-

Materials:

-

This compound

-

Cell line (e.g., C2C12 myoblasts, HEK293 cells)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Antibodies for Western blotting (total and phosphorylated mTOR, S6K1, 4E-BP1)

-

Lysis buffer

-

Protein assay kit

-

-

Methodology:

-

Culture cells to 70-80% confluency in complete medium.

-

Starve the cells in serum-free medium for 4-6 hours to reduce basal mTOR activity.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a vehicle control.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform Western blot analysis using antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

-

Nitric Oxide Production Assay

-

Objective: To measure the production of nitric oxide in response to this compound treatment in endothelial cells.

-

Materials:

-

This compound

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium

-

Griess Reagent Kit

-

Nitrite standard solution

-

-

Methodology:

-

Culture HUVECs in 96-well plates until confluent.

-

Replace the culture medium with a low-serum medium containing different concentrations of this compound. Include L-arginine as a positive control and a vehicle control.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.

-

Create a standard curve using the nitrite standard solution to calculate the nitrite concentration in the samples.

-

Conclusion and Future Directions

The dipeptide this compound presents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of its constituent amino acids and structurally similar peptides, it is predicted to possess antimicrobial, immunomodulatory, and cell-growth-promoting properties. The proposed mechanisms of action, centered around membrane disruption, mTOR signaling activation, and nitric oxide production, provide a solid foundation for future experimental validation.

The experimental protocols outlined in this guide offer a starting point for the systematic investigation of this compound's biological functions. Future research should focus on:

-

In vivo studies: To assess the efficacy and safety of this compound in animal models of infection, wound healing, and metabolic disorders.

-

Structure-activity relationship studies: To synthesize and evaluate analogs of this compound to optimize its biological activity and pharmacokinetic properties.

-

Mechanism of uptake: To identify the specific transporters involved in the cellular uptake of this compound.

A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this intriguing dipeptide.

References

- 1. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. healthyhey.com [healthyhey.com]

- 4. Role of the L-arginine-nitric oxide pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. I. Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary arginine supplementation increases mTOR signaling activity in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Control of TSC2-Rheb signaling axis by arginine regulates mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine [mdpi.com]

- 16. Antimicrobial peptides containing arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]

The Emerging Role of L-Isoleucyl-L-Arginine in Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract